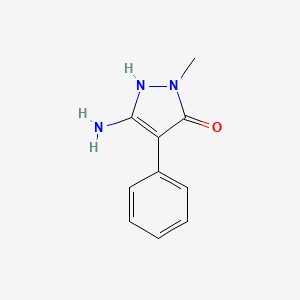
5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one, also known as 5-Amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one, is an organic compound that is used as an intermediate in the synthesis of a variety of pharmaceuticals. It is a heterocyclic compound consisting of a five-membered ring with an amino group, a methyl group, and a phenyl group. 5-Amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one has been studied for its potential medicinal applications, including in the treatment of cancer, autoimmune diseases, and other conditions.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, a precursor for various derivatives including those similar to 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one, has been studied for its corrosion inhibition properties on C-steel surfaces in HCl environments. The derivatives show promising corrosion inhibition efficiency, which increases with inhibitor concentration but decreases with temperature rise, indicating potential applications in protecting metals from corrosion (Abdel Hameed et al., 2020).
Crystal and Molecular Structure Analysis
The structural analysis of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one and related compounds provides insights into the tautomeric forms of the 3-pyrazolone ring in solid states. These studies are crucial for understanding the chemical and physical properties of these compounds, paving the way for their application in various fields, including material science and pharmaceuticals (Kimura, 1986).
Synthesis and Biological Applications
The synthesis of complexes containing thiazole moiety and 5-methyl-2-phenyl-4-[(E)-1,3-thiazol-2-yldiazenyl]-2,4-dihydro-3H-pyrazol-3-one has demonstrated cytotoxic activity against human cancer cell lines. This suggests potential applications in developing new anticancer drugs (Shafeeulla et al., 2017).
Green Synthesis Methods
Studies have also focused on green synthesis methods using 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one derivatives for preparing pyranopyrazoles, showcasing an environmentally friendly approach to chemical synthesis. These methods not only yield significant products but also contribute to sustainable practices in chemical research (Zolfigol et al., 2013).
Dyeing Properties
The compound and its derivatives have been explored for their dyeing properties, where new azo and bisazo dyes derived from 5-pyrazolones exhibit promising applications in textiles, demonstrating the versatility of these compounds in various industrial applications (Bagdatli & Ocal, 2012).
Mecanismo De Acción
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by inhibiting or activating these targets . The biochemical pathways affected would depend on the specific targets and the role they play in the body’s biochemistry .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution. Its metabolism could involve various enzymes and biochemical pathways, and its excretion could occur via the kidneys, liver, or other routes .
The compound’s action could result in various molecular and cellular effects, depending on its mechanism of action and the biochemical pathways it affects .
Finally, various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors such as temperature, pH, and the presence of other substances .
Propiedades
IUPAC Name |
5-amino-2-methyl-4-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-10(14)8(9(11)12-13)7-5-3-2-4-6-7/h2-6,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFHGYQODIKCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

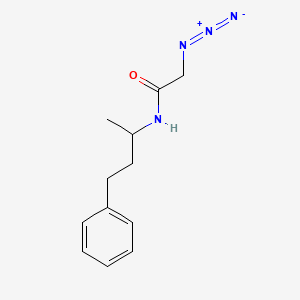
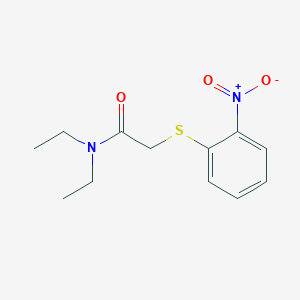
![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)
![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)

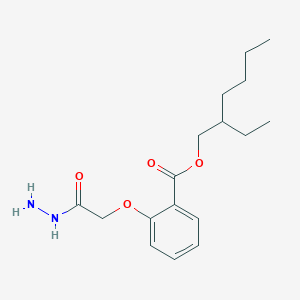


![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)
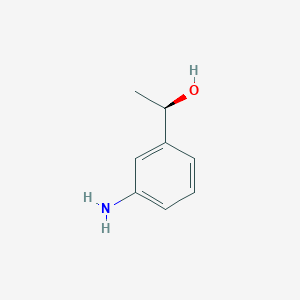
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2586540.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2586543.png)
